molecular formula C15H13N3O4S B13112559 2H-1-Benzopyran-6-sulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-2-oxo- CAS No. 646513-24-8

2H-1-Benzopyran-6-sulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-2-oxo-

Cat. No.: B13112559
CAS No.: 646513-24-8
M. Wt: 331.3 g/mol
InChI Key: QLSYVGCZLSHTEX-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-6-sulfonamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a chromene moiety, and a sulfonamide group, which collectively contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-amine with 2-oxo-2H-chromene-6-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Mechanism of Action

The mechanism by which N-(4,6-Dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-6-sulfonamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-Dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-6-sulfonamide stands out due to its unique combination of a pyrimidine ring, chromene moiety, and sulfonamide group, which collectively contribute to its diverse reactivity and wide range of applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields highlight its versatility and significance.

Properties

CAS No.

646513-24-8

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-oxochromene-6-sulfonamide

InChI

InChI=1S/C15H13N3O4S/c1-9-7-10(2)17-15(16-9)18-23(20,21)12-4-5-13-11(8-12)3-6-14(19)22-13/h3-8H,1-2H3,(H,16,17,18)

InChI Key

QLSYVGCZLSHTEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C

Origin of Product

United States

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